![molecular formula C17H20N2O2 B2604123 N-benzyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide CAS No. 478259-14-2](/img/structure/B2604123.png)
N-benzyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide
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Description
N-benzyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as JNJ-1661010 and has been synthesized through a multistep process.
Scientific Research Applications
Polymer Chemistry and Materials Science
N-benzyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide can be incorporated into polymer structures. Its unique aromatic and aliphatic components make it interesting for designing functional polymers. Researchers investigate its role in polymerization processes, conductivity, and material properties.
These applications highlight the versatility and potential impact of this compound across diverse scientific disciplines. Further research and collaboration will unveil additional uses and refine our understanding of its properties . If you’d like more detailed information on any specific application, feel free to ask! 😊
properties
IUPAC Name |
N-benzyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12(2)8-16(20)14-9-15(18-11-14)17(21)19-10-13-6-4-3-5-7-13/h3-7,9,11-12,18H,8,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPRWNRVBBSLHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CNC(=C1)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330680 |
Source
|
Record name | N-benzyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666566 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
478259-14-2 |
Source
|
Record name | N-benzyl-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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